molecular formula C8H9ClN2 B1313825 3-aminoindole HCl CAS No. 57778-93-5

3-aminoindole HCl

Cat. No. B1313825
CAS RN: 57778-93-5
M. Wt: 168.62 g/mol
InChI Key: NAJOKFIOBSENCX-UHFFFAOYSA-N
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Description

3-Aminoindole HCl, also known as 1H-Indol-3-ylamine Hydrochloride, is a research chemical with analgesic properties . It has broad applications such as anticancer agents and diabetes prevention .


Synthesis Analysis

A novel, low-cost method for the preparation of not easily accessible free 3-aminoindoles has been developed . This approach is based on a well-established reaction between indoles and nitrostyrene in the presence of phosphorous acid, which results in the formation of 4′-phenyl-4′H-spiro [indole-3,5′-isoxazoles] . The latter could be transformed to corresponding aminated indoles by reaction with hydrazine hydrate in good or excellent yields upon microwave-assisted heating .


Molecular Structure Analysis

The molecular formula of 3-Aminoindole HCl is C8H9ClN2 .


Chemical Reactions Analysis

The synthesis of 3-aminoindole derivatives involves a green cascade approach to prepare a variety of 3-aminoindole derivatives in good to excellent yields through an iron (III)-catalyzed dehydrogenative cross-coupling reaction of 2-arylindoles and primary benzylamines under mild reaction conditions .


Physical And Chemical Properties Analysis

3-Aminoindole HCl is a solid substance with a grey to black color . It has a melting point of 180 °C (decomposition) and is hygroscopic . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

1. Synthesis of Unprotected 3-Aminoindoles

  • Summary of Application: A novel, low-cost method for the preparation of not easily accessible free 3-aminoindoles has been developed .
  • Methods of Application: This approach is based on a well-established reaction between indoles and nitrostyrene in the presence of phosphorous acid, which results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles]. The latter could be transformed to corresponding aminated indoles by reaction .
  • Results or Outcomes: The method provides a convenient, broadly applicable synthetic pathway to free, 3-aminated indoles as corresponding precursors or building blocks .

2. Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives, including 3-aminoindole, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

3. Post Functionalization with Nitrostyrene

  • Summary of Application: A two-step synthesis of unprotected 3-aminoindoles via post functionalization with nitrostyrene has been developed .
  • Methods of Application: This method is based on a well-established reaction between indoles and nitrostyrene in the presence of phosphorous acid, which results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles]. The latter could be transformed to corresponding aminated indoles by reaction with hydrazine hydrate in good or excellent yields upon microwave-assisted heating .
  • Results or Outcomes: This method provides a convenient, broadly applicable synthetic pathway to free, 3-aminated indoles as corresponding precursors or building blocks .

4. Biological Activities of Indole Derivatives

  • Summary of Application: Indole derivatives, including 3-aminoindole, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

5. Synthesis of 4′-Phenyl-4′H-Spiro[indole-3,5′-Isoxazoles]

  • Summary of Application: A novel method for the preparation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles] has been developed .
  • Methods of Application: This method is based on a well-established reaction between indoles and nitrostyrene in the presence of phosphorous acid .
  • Results or Outcomes: The method provides a convenient, broadly applicable synthetic pathway to 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles] as corresponding precursors or building blocks .

6. Synthesis of Unprotected 3-Aminoindoles

  • Summary of Application: A method for the synthesis of unprotected 3-aminoindoles has been developed .
  • Methods of Application: This method is based on a reaction that undergoes successive fragmentation with the ejection of H2CN and HCN particles .
  • Results or Outcomes: The method provides a convenient, broadly applicable synthetic pathway to unprotected 3-aminoindoles .

Safety And Hazards

3-Aminoindole HCl is considered hazardous. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1H-indol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJOKFIOBSENCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482100
Record name 3-aminoindole HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-aminoindole HCl

CAS RN

57778-93-5
Record name 3-aminoindole HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indol-3-amine hydrochloride
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